Home > Products > Screening Compounds P76268 > N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-1-ethyl-2-piperidinecarboxamide
N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-1-ethyl-2-piperidinecarboxamide -

N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-1-ethyl-2-piperidinecarboxamide

Catalog Number: EVT-6235476
CAS Number:
Molecular Formula: C21H25F2N3O2
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

Compound Description: DU 125530 is a novel, selective, silent 5-HT1A antagonist that is currently in clinical development for anxiety and mood disorders. It has demonstrated high occupancy of human brain 5-HT1A receptors at doses with minimal acute side effects.

[(11)C][O-methyl-3H]-N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY-100635)

Compound Description: WAY-100635 is a radioligand used in positron emission tomography (PET) studies to assess 5-HT1A autoreceptor and postsynaptic receptor occupancy. It has been used in studies alongside DU 125530 to quantify receptor occupancy in the human brain.

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 is a potent noncompetitive allosteric antagonist of the CCR5 receptor, exhibiting potent antiviral effects against HIV-1. It displays saturable and probe-dependent antagonism, consistent with an allosteric mechanism of action, and exhibits extremely persistent blockade of CCR5.

(Z)-(4-Bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: Sch-C (SCH 351125) is another noncompetitive allosteric antagonist of the CCR5 receptor. Like 873140, it effectively blocks the binding of chemokines to CCR5, demonstrating its potential as an antiviral agent.

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

Compound Description: Sch-D (SCH 417,690) acts as a noncompetitive allosteric antagonist of the CCR5 receptor, blocking chemokine binding and exhibiting potent antiviral properties. Its mechanism of action is similar to 873140 and Sch-C.

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

Compound Description: UK-427,857 is a noncompetitive allosteric antagonist of the CCR5 receptor. It exhibits similar activity to 873140, Sch-C, and Sch-D, effectively blocking CCR5 and demonstrating antiviral activity.

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: TAK779 is a noncompetitive allosteric antagonist of the CCR5 receptor, displaying potent inhibitory activity against HIV-1. Its mechanism of action involves blocking chemokine binding to CCR5.

Properties

Product Name

N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-1-ethyl-2-piperidinecarboxamide

IUPAC Name

N-[[2-(2,3-difluoro-4-methylphenoxy)pyridin-3-yl]methyl]-1-ethylpiperidine-2-carboxamide

Molecular Formula

C21H25F2N3O2

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C21H25F2N3O2/c1-3-26-12-5-4-8-16(26)20(27)25-13-15-7-6-11-24-21(15)28-17-10-9-14(2)18(22)19(17)23/h6-7,9-11,16H,3-5,8,12-13H2,1-2H3,(H,25,27)

InChI Key

PDNSURMXBDZDFZ-UHFFFAOYSA-N

SMILES

CCN1CCCCC1C(=O)NCC2=C(N=CC=C2)OC3=C(C(=C(C=C3)C)F)F

Canonical SMILES

CCN1CCCCC1C(=O)NCC2=C(N=CC=C2)OC3=C(C(=C(C=C3)C)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.